1,1,1-Trifluoro-4-methylpentan-2-amine
Description
Significance of Fluorinated Amines as Functional Building Blocks in Advanced Organic Synthesis
Fluorinated amines have emerged as indispensable tools in advanced organic synthesis, serving as versatile building blocks for the construction of complex molecules with tailored properties. The strategic incorporation of fluorine atoms into amine-containing structures can dramatically influence their biological activity, metabolic stability, and physicochemical characteristics. alfa-chemistry.com This has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials.
The unique electronic properties of fluorine, being the most electronegative element, allow for the fine-tuning of a molecule's reactivity and conformation. numberanalytics.com As a result, synthetic chemists are increasingly turning to fluorinated amines to introduce specific functionalities and enhance the performance of their target compounds. The demand for novel fluorinated building blocks continues to drive research into new synthetic methodologies for their efficient and selective preparation. alfa-chemistry.com
The Impact of Fluorine Introduction on Amine Reactivity and Molecular Properties
The introduction of a trifluoromethyl group (CF3) adjacent to an amine functionality, as seen in 1,1,1-Trifluoro-4-methylpentan-2-amine, imparts profound changes to the amine's fundamental properties. One of the most significant effects is the modulation of basicity. The strong electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to its non-fluorinated counterpart.
This alteration in basicity has significant implications for the reactivity of the amine in various chemical transformations. Furthermore, the presence of the trifluoromethyl group can enhance the metabolic stability of a molecule by blocking sites susceptible to enzymatic oxidation. Lipophilicity, a critical parameter in drug design, is also influenced by fluorination, often leading to improved membrane permeability and bioavailability.
Overview of Research Trajectories for this compound and Related Structures
While extensive, detailed research specifically focused on this compound is not widely available in peer-reviewed literature, its structural motifs are of significant interest in several research domains. The synthesis of chiral trifluoromethylated amines is a particularly active area of investigation, with numerous methods being developed for their asymmetric synthesis. mdpi.com These methods often involve the catalytic reduction of trifluoromethyl imines or the nucleophilic addition to trifluoroacetaldehyde-derived hydrazones.
The broader class of trifluoromethylated amines is being explored for applications in medicinal chemistry, where they can serve as bioisosteres for other functional groups, and in materials science. Research into related structures, such as 1-trifluoromethylindanes, highlights the potential for discovering novel biologically active compounds by incorporating the trifluoromethyl-amine scaffold into more complex molecular frameworks. mdpi.com The continued development of synthetic methods for accessing compounds like this compound will undoubtedly pave the way for new discoveries and applications in fluorine chemistry.
Properties
IUPAC Name |
1,1,1-trifluoro-4-methylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOQBNXIHMNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608219 | |
| Record name | 1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-91-9 | |
| Record name | 1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 1,1,1 Trifluoro 4 Methylpentan 2 Amine
Reactions Pertaining to the Amine Functionality of 1,1,1-Trifluoro-4-methylpentan-2-amine
The secondary amine group is the primary site of reactivity for nucleophilic and base-catalyzed reactions. Its reactivity is modulated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which reduces its basicity compared to non-fluorinated alkylamines. nih.gov
The amine functionality of this compound can be converted into valuable synthetic intermediates such as carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides. These transformations typically involve the reaction of the amine with a C1 source like carbon dioxide (CO₂) or carbon disulfide (CS₂) in the presence of a suitable fluorinating agent. nih.govresearchgate.net
One established strategy involves the use of CS₂ and a deoxyfluorinating agent like (diethylamino)sulfur trifluoride (DAST) to yield thiocarbamoyl fluorides. researchgate.net These compounds can be further transformed into trifluoromethylamines through a subsequent desulfurinative fluorination step, often using a fluoride (B91410) source such as silver(I) fluoride. nih.govresearchgate.net Another approach utilizes difluorophosgene, or its equivalents, which can be generated in situ to react with secondary amines, forming carbamoyl fluorides. cas.cnyorku.ca The synthesis of these derivatives provides access to motifs with increased stability compared to other halogenated analogues, which is advantageous in medicinal chemistry and materials science. nih.gov
| C1 Source | Fluorinating/Activating Agent | Base (if applicable) | Solvent | General Observations | Reference |
|---|---|---|---|---|---|
| Carbon Disulfide (CS₂) | (Diethylamino)sulfur trifluoride (DAST) | DIPEA | DCM | Reaction proceeds at room temperature with moderate to excellent yields. | researchgate.net |
| Carbon Disulfide (CS₂) | SF₆ and TDAE | Not Required | - | Direct formation from a specialized fluorinating agent. | researchgate.net |
| - | In situ generated Thiocarbonyl Fluoride (from Difluorocarbene) | Not Required | DME | Rapid conversion under mild conditions. | cas.cn |
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk The amine group in this compound is amenable to various standard FGI reactions, including N-acylation, N-alkylation, and N-sulfonylation. These reactions leverage the nucleophilicity of the amine to form new carbon-nitrogen or sulfur-nitrogen bonds.
For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with alkyl halides leads to the formation of tertiary amines. Sulfonamides can be readily prepared by reacting the amine with sulfonyl chlorides in the presence of a base. These transformations are fundamental for building more complex molecular structures and for modifying the physicochemical properties of the parent molecule. ub.eduscribd.com
Reactivity and Modifications of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is generally considered to be chemically inert due to the high strength of the carbon-fluorine bond. researchgate.net However, modern synthetic methods have enabled its reactivity and modification through C-F bond activation.
Activating the C-F bonds of a trifluoromethyl group is a significant synthetic challenge but offers a powerful route to partially fluorinated compounds. rsc.org Strategies for the functionalization of CF₃ groups often rely on single-electron transfer (SET) processes, transition metal catalysis, or the use of strong Lewis acids to facilitate C-F bond cleavage. researchgate.netrsc.orgnih.gov These methods can achieve defluorinative functionalization, where one or more fluorine atoms are replaced by other groups. For instance, reductive defluorination can convert a CF₃ group into a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group. researchgate.net Such transformations on this compound would provide access to novel fluorinated analogues with altered steric and electronic properties.
While this compound itself may not directly participate in cycloaddition reactions via its CF₃ group, it can be derivatized into precursors suitable for such transformations. For example, oxidation of the amine could yield a trifluoromethyl-substituted imine, a valuable synthon for cycloadditions.
Trifluoromethylated building blocks, such as CF₃-substituted enones, imines, or dienes, are widely used in transition metal-catalyzed cycloaddition reactions to construct complex carbo- and heterocyclic rings. acs.orgresearchgate.net These reactions, including [3+2], [4+2], and [5+2] cycloadditions, benefit from the unique electronic properties conferred by the CF₃ group, which can influence the regioselectivity and stereoselectivity of the transformation. acs.orgacs.orgthieme-connect.de By converting this compound into a suitable trifluoromethylated dipolarophile or diene, it can be incorporated into polycyclic systems using catalysts based on palladium, nickel, or rhodium. williams.edunih.gov
Elaboration into Complex Molecular Architectures and Diverse Heterocycles
The dual reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules, particularly heterocycles. Fluorinated heterocycles are of great interest in medicinal chemistry and agrochemicals. nih.govresearchgate.net
Strategies for heterocyclic synthesis can leverage the amine functionality as a key nucleophile. For instance, condensation reactions with 1,2-diheteroatom-functionalized arenes can yield trifluoromethyl-substituted benzimidazoles, benzothiazoles, or quinazolones. nih.gov Furthermore, intramolecular reactions of elaborated derivatives can lead to a variety of ring systems. For example, an intermediate prepared by acylating the amine with a functionalized carboxylic acid could be induced to cyclize, forming lactams or other nitrogen-containing heterocycles. The combination of amine derivatization followed by cycloaddition reactions represents a powerful approach to building intricate molecular frameworks containing the 1,1,1-trifluoro-4-methylpentan-2-yl moiety. nih.govamazonaws.com
| Heterocycle Class | General Synthetic Strategy | Potential Precursor from Target Compound | Reference |
|---|---|---|---|
| Benzimidazoles | Condensation with ortho-phenylenediamines. | Derivatization to an aldehyde or carboxylic acid equivalent. | nih.gov |
| Benzothiazoles | Reaction with 2-aminothiophenols. | Derivatization to an aldehyde or carboxylic acid equivalent. | nih.gov |
| Pyrazoles | [3+2] cycloaddition of a derived nitrile imine with an alkyne. | Conversion to a hydrazone followed by oxidation. | acs.org |
| Thiadiazoles | [3+2] cycloaddition of a derived diazoalkane with a thiocarbonyl compound. | Conversion of the amine to a diazo group. | nih.gov |
| Indolines | [4+1] cycloaddition of a derived aza-ortho-quinone methide with a sulfur ylide. | Incorporation into a benzoxazinone (B8607429) structure. | researchgate.net |
Transformations into Trifluoromethylated Carboxylic Acids
Following an extensive review of scientific literature, no specific methods for the direct transformation of this compound into a corresponding trifluoromethylated carboxylic acid have been documented. General organic chemistry principles suggest that the oxidation of a primary amine to a carboxylic acid is a challenging transformation that often requires multi-step sequences and harsh conditions, which can be further complicated by the presence of the stable trifluoromethyl group.
While direct oxidation pathways are not described for this specific molecule, the broader field of organic synthesis provides general methods for converting primary amines to carboxylic acids, which could theoretically be applied. These multi-step approaches often involve:
Initial conversion of the amine: The amine could first be converted into a more suitable functional group, such as an alcohol or an alkene, through reactions like diazotization followed by hydrolysis or elimination.
Oxidation of the intermediate: The resulting intermediate could then be subjected to strong oxidizing agents to yield the carboxylic acid.
It is important to note that these are generalized pathways, and their applicability to this compound would require empirical validation. The electron-withdrawing nature of the trifluoromethyl group would significantly influence the reactivity of the adjacent carbon atoms, potentially requiring tailored reaction conditions.
Construction of Nitrogen-Containing Heterocyclic Systems
The use of this compound as a building block for the construction of nitrogen-containing heterocyclic systems is not specifically detailed in the reviewed scientific literature. Primary amines are versatile precursors for synthesizing a wide array of nitrogenous heterocycles through various cyclization strategies. The presence of the trifluoromethyl group in this compound makes it an interesting, albeit undocumented, candidate for creating novel fluorinated heterocyclic compounds.
Hypothetically, this amine could participate in several classic heterocyclic syntheses, such as:
Pictet-Spengler Reaction: Reaction with an aldehyde or ketone to form a Schiff base, followed by cyclization.
Paal-Knorr Synthesis: Condensation with a 1,4-dicarbonyl compound to form pyrroles.
Hantzsch Pyridine (B92270) Synthesis: A multi-component reaction involving a β-ketoester, an aldehyde, and the amine to form dihydropyridines.
The success of these reactions would be highly dependent on the nucleophilicity of the amine, which is reduced by the inductive effect of the CF3 group. Overcoming this reduced reactivity would be a key challenge in utilizing this compound for heterocycle synthesis. Research in this specific area is required to establish viable synthetic protocols and to explore the properties of the resulting novel fluorinated heterocycles.
Advanced Applications of 1,1,1 Trifluoro 4 Methylpentan 2 Amine in Contemporary Chemical Research
Utilization as a Chiral Building Block in Asymmetric Catalysis and Stereocontrolled Synthesis
As a chiral amine, 1,1,1-Trifluoro-4-methylpentan-2-amine is categorized as a chiral building block. In principle, such compounds are pivotal in asymmetric catalysis, where they can act as chiral ligands for metal catalysts or as organocatalysts themselves, inducing stereoselectivity in chemical transformations. Similarly, in stereocontrolled synthesis, chiral building blocks are incorporated into a target molecule to control the stereochemistry of subsequent reaction steps.
Contribution to the Efficient Construction of Structurally Complex Organic Molecules
The synthesis of structurally complex organic molecules often relies on the use of versatile and functionalized building blocks. The incorporation of a trifluoromethyl group and a chiral amine functionality, as present in this compound, could be advantageous in the synthesis of complex targets, such as natural products or pharmaceuticals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amine provides a handle for further chemical modifications.
A patent for the synthesis of 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides mentions the use of this compound as a reactant. nih.gov However, this single instance does not provide a broad evidence base for its widespread contribution to the efficient construction of a diverse range of complex molecules. The broader chemical literature lacks a significant body of work demonstrating its role as a key precursor or intermediate in the multi-step synthesis of intricate molecular architectures.
Role in the Synthesis of Peptidomimetics and Other Biologically Relevant Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved pharmacological properties such as enhanced stability and oral bioavailability. Chiral amines are fundamental components in the synthesis of peptide analogs and other biologically active scaffolds. The unique structural elements of this compound, particularly the trifluoromethyl group, could be incorporated into peptide backbones or side chains to create novel peptidomimetics with tailored properties.
While the synthesis of peptidomimetics is a vibrant area of research, there is no specific and detailed information available that documents the use of this compound for this purpose. The general strategies for incorporating novel amino compounds into peptide-like structures are well-established, but their specific application to this particular fluorinated amine has not been a focus of published studies.
Application in Analytical Methodologies, such as Enantiomeric Excess (ee) Analysis
Chiral amines are frequently employed as chiral derivatizing agents or as selectors in chiral chromatography to determine the enantiomeric excess (ee) of chiral compounds. The amine can react with a racemic mixture to form diastereomers that can be separated and quantified using techniques like NMR spectroscopy or HPLC.
A patent document indicates that the enantiomeric excess of compounds synthesized using this compound was determined by HPLC analysis on a chiral phase. nih.gov This suggests its relevance in the context of ee determination of its derivatives. However, there is no evidence to suggest that this compound itself is widely used as a chiral solvating agent or derivatizing agent for the routine ee analysis of other classes of chiral molecules. The development of new analytical methods is a continuous process, but this specific amine has not emerged as a prominent reagent in this field.
Emerging Research Directions and Future Perspectives for 1,1,1 Trifluoro 4 Methylpentan 2 Amine
Development of Innovative Catalytic Systems for Enhanced Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient methods for the enantioselective synthesis of 1,1,1-Trifluoro-4-methylpentan-2-amine is a primary research focus. The predominant strategy for accessing chiral α-trifluoromethyl amines involves the asymmetric reduction of trifluoromethyl-substituted imines. nih.gov Future research is geared towards discovering and optimizing catalytic systems that provide high yields and exceptional enantioselectivity for this transformation.
Key research avenues include:
Transition Metal Catalysis : Homogeneous catalysts based on precious metals like ruthenium and iridium, complexed with chiral ligands, are being investigated for the transfer hydrogenation of the corresponding trifluoromethyl ketimine precursor. These systems are known for their high efficiency and selectivity in related reductions. nih.gov
Chiral Brønsted Acid Catalysis : Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective reduction of ketimines. nih.gov Their application to the synthesis of this compound could offer a cost-effective and metal-free alternative to transition metal-based systems. nih.gov
Biocatalysis : The use of enzymes, such as engineered imine reductases or transaminases, presents a highly sustainable and selective approach. Biocatalytic methods often proceed under mild conditions and can provide access to single enantiomers with very high purity.
| Catalytic System | Catalyst Example | Key Advantages | Potential Challenges |
|---|---|---|---|
| Transition Metal Catalysis | Ru- or Ir-based complexes with chiral diphosphine ligands | High turnover numbers, excellent enantioselectivity reported for analogous substrates. nih.gov | Cost of precious metals, potential for metal contamination in the final product. |
| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids (e.g., TRIP) | Metal-free, operationally simple, cost-effective. nih.gov | Substrate scope can be limited; may require careful optimization of reaction conditions. |
| Biocatalysis | Engineered Imine Reductases (IREDs) | Extremely high enantioselectivity, mild aqueous reaction conditions, environmentally benign. | Enzyme development for specific non-natural substrates can be time-consuming. |
Exploration of Novel Chemical Transformations and Versatile Derivatizations
The future utility of this compound hinges on its versatility as a synthetic intermediate. Research is focused on exploring novel transformations of its amine functionality to create a diverse range of derivatives with potential applications in medicinal chemistry and agrochemicals.
The primary amine group serves as a reactive handle for numerous chemical modifications:
Amide and Sulfonamide Formation : The amine can be readily acylated with carboxylic acids or their derivatives to form amides, a common functional group in pharmaceuticals. themjalab.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. The electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the amine and the properties of the resulting amide or sulfonamide.
N-Alkylation and Reductive Amination : Direct alkylation or participation in reductive amination reactions allows for the introduction of various substituents on the nitrogen atom, enabling fine-tuning of the molecule's steric and electronic properties.
Synthesis of Heterocycles : The amine functionality can be incorporated into heterocyclic rings, which are prevalent scaffolds in biologically active compounds. For instance, it could serve as a key component in the synthesis of fluorinated pyrazoles, imidazoles, or other nitrogen-containing ring systems.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Acylation | Carboxylic Acid Chlorides, Anhydrides | Amide | Pharmaceuticals, Peptidomimetics |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Agrochemicals, Medicinal Chemistry |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Fine-tuning lipophilicity and basicity |
| Heterocycle Formation | Dicarbonyls, etc. | Embedded in a heterocyclic ring | Scaffolds for bioactive molecules |
Integration into Advanced Materials Science and Supramolecular Chemistry
The presence of a trifluoromethyl group makes this compound an intriguing candidate for applications in materials science. Fluorinated segments are known to impart unique properties such as thermal stability, chemical resistance, and hydrophobicity.
Emerging research directions in this area include:
Fluorinated Polymers : Incorporation of the amine as a monomer or a pendant group in polymerization reactions could lead to advanced polymers with enhanced thermal stability and low surface energy, suitable for specialized coatings or membranes.
Supramolecular Assembly : Fluorine atoms can participate in non-covalent interactions, including so-called "fluorous-fluorous" interactions, which can be a driving force for the self-assembly of molecules. researchgate.netnsf.gov Introducing this compound into larger molecular architectures could facilitate the formation of ordered supramolecular structures like liquid crystals or gels. nih.gov The amine group provides an additional site for hydrogen bonding, offering orthogonal control over the self-assembly process.
Surface Modification : The amine can be used to graft the fluorinated moiety onto surfaces, altering their properties. For example, it could be used to create hydrophobic and oleophobic surfaces for applications in water-repellent textiles or anti-fouling coatings.
Sustainable and Green Chemistry Methodologies in Fluorinated Amine Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. Future research into the production of this compound will increasingly focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. nih.gov
Key principles of green chemistry being applied to fluorinated amine synthesis include:
Atom Economy : Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. This includes exploring catalytic cycles that reduce the need for stoichiometric reagents.
Use of Safer Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives. For example, bio-derived ethers like 2-MeTHF are being explored as replacements for solvents like tetrahydrofuran (B95107) (THF) in organometallic reactions. unibe.ch
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. chemistryviews.org Developing a flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process. chemistryviews.org
Alternative C1 Sources : Innovative methods for synthesizing fluorinated amines utilize benign and abundant C1 sources like carbon dioxide (CO₂) or carbon disulfide (CS₂) as building blocks, which can be transformed into key intermediates. nih.gov
Q & A
Q. What are the common synthetic routes for 1,1,1-Trifluoro-4-methylpentan-2-amine in academic research?
- Methodological Answer : The synthesis typically involves fluorination and amination strategies. Key routes include:
- Nucleophilic substitution : Reacting halogenated precursors (e.g., 4-methylpent-2-ene derivatives) with trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMSCF₃) under anhydrous conditions .
- Defluoroalkylation : Using hydrazones or imines to introduce trifluoromethyl groups via radical or transition-metal-mediated pathways, as demonstrated in analogous trifluoromethylarene systems .
- Reductive amination : Condensing ketone intermediates (e.g., 4-methylpentan-2-one) with ammonia or amines under hydrogenation conditions using catalysts like palladium on carbon .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming the presence and environment of trifluoromethyl groups (δ ~ -60 to -70 ppm).
- ¹H NMR : Identifies methyl and amine protons; splitting patterns distinguish stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₆H₁₂F₃N).
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Q. What are the recommended safety protocols for handling fluorinated amines like this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation.
- Neutralize waste with dilute HCl before disposal, as fluorinated amines may release toxic HF under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) to accelerate trifluoromethyl group transfer .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
- Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions like elimination.
- Table : Example optimization parameters:
| Parameter | Optimal Condition | Yield Increase |
|---|---|---|
| Catalyst | CuI | 15-20% |
| Solvent | DMF | 10% |
| Temperature | -10°C | 12% |
Q. What methodologies are employed to resolve contradictions in reported reactivity data of this compound under varying catalytic systems?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates using stopped-flow techniques or in situ monitoring (e.g., Raman spectroscopy).
- Computational Modeling : Density Functional Theory (DFT) calculations elucidate transition states and identify rate-limiting steps.
- Isotopic Labeling : ¹³C or ¹⁵N labeling tracks regioselectivity in amination steps .
Q. What mechanistic insights have been gained from defluoroalkylation reactions involving this compound precursors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
